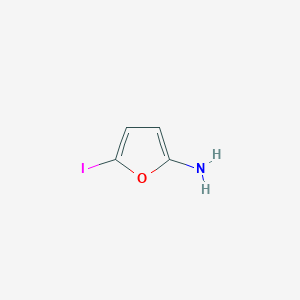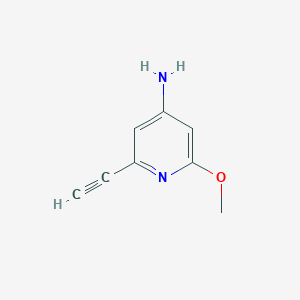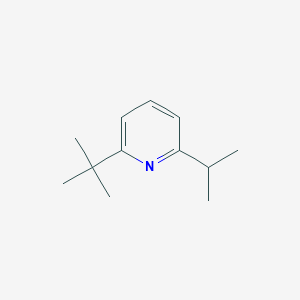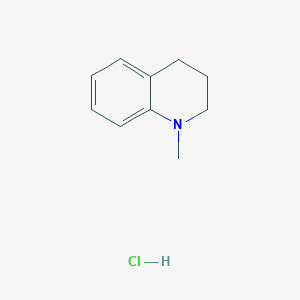
1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical properties.
准备方法
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reduction of quinoline derivatives. One common method includes the reduction of 6-Methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . Another approach involves the Pictet-Spengler reaction, where phenylethylamine and aldehydes react in the presence of hydrochloric acid at elevated temperatures to form the tetrahydroquinoline structure . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity.
化学反应分析
1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, often using catalysts like palladium on carbon.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.
Multicomponent Reactions: These reactions involve the formation of complex molecules through the interaction of three or more reactants, often leading to the functionalization of the tetrahydroquinoline ring.
科学研究应用
1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride has been extensively studied for its neuroprotective properties. It has shown potential in protecting against neurodegenerative diseases by scavenging free radicals and inhibiting glutamate-induced excitotoxicity . Additionally, it has been investigated for its antidepressant and anti-addictive properties, making it a candidate for treating substance abuse disorders . In the field of medicinal chemistry, this compound is explored for its potential to act as a therapeutic agent in various central nervous system disorders .
作用机制
The neuroprotective effects of 1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride are attributed to its ability to inhibit monoamine oxidase (MAO) activity, scavenge free radicals, and antagonize the glutamatergic system . By inhibiting MAO, the compound prevents the breakdown of neurotransmitters, thereby enhancing their availability in the brain. Its free radical scavenging properties help reduce oxidative stress, while its antagonistic action on the glutamatergic system prevents excitotoxicity, a common pathway in neurodegenerative diseases .
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is often compared with other tetrahydroquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and its methylated forms. While these compounds share similar structural features and biological activities, this compound is unique in its pronounced neuroprotective effects and its ability to inhibit glutamate-induced excitotoxicity . Other similar compounds include 1,2,3,4-tetrahydroisoquinoline, which is known for its role in dopamine metabolism and neuroprotection .
属性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC 名称 |
1-methyl-3,4-dihydro-2H-quinoline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-11-8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7H,4,6,8H2,1H3;1H |
InChI 键 |
ZGHXNOIEXQNUBD-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC2=CC=CC=C21.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


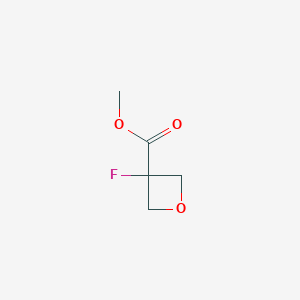
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)
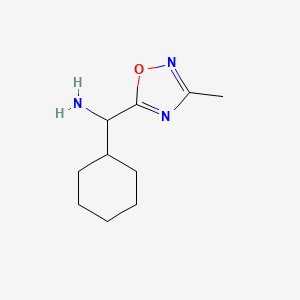
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)
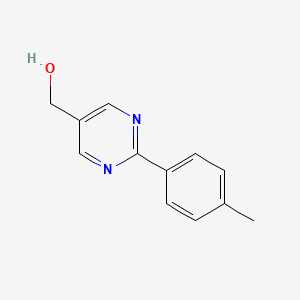
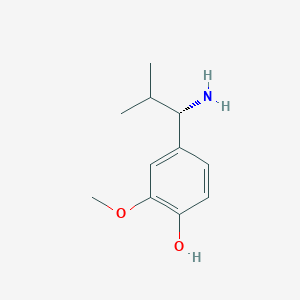
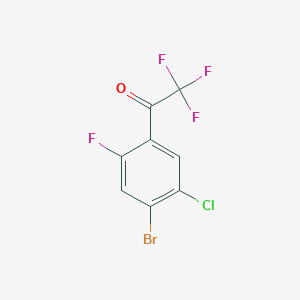

![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)

